2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate
Description
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate is a pyridinium-based organic salt characterized by a central pyridinium ring substituted with three phenyl groups at positions 2, 4, and 6, and a 2-pyridinyl group at position 1. The perchlorate (ClO₄⁻) counterion enhances its solubility in polar solvents and stabilizes the cationic pyridinium core. This compound is synthesized via nucleophilic substitution reactions between pyrylium perchlorate precursors (e.g., 2,4,6-triphenylpyrylium perchlorate) and amines or thiols under mild conditions . Its rigid, planar structure and aromatic substituents contribute to applications in enzyme inhibition and materials science, particularly in designing selective carbonic anhydrase inhibitors (CAIs) .
Properties
IUPAC Name |
2,4,6-triphenyl-1-pyridin-2-ylpyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2.ClHO4/c1-4-12-22(13-5-1)25-20-26(23-14-6-2-7-15-23)30(28-18-10-11-19-29-28)27(21-25)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTFUQSBTRIWBK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Alkylation Step :
TPP reacts with 2-pyridinylmethyl chloride in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux. A catalytic amount of a Lewis acid, such as zinc chloride, accelerates the nucleophilic substitution at the pyridine nitrogen. -
Counterion Exchange :
The chloride anion is replaced with perchlorate via metathesis. Adding sodium perchlorate to the reaction mixture precipitates the target compound:
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetonitrile | Maximizes solubility of intermediates |
| Temperature | 80–90°C | Balances reaction rate and side reactions |
| Molar Ratio (TPP:Alkylating Agent) | 1:1.2 | Prevents excess halide contamination |
| Reaction Time | 12–16 hours | Ensures complete quaternization |
Reported Yield : 68–72%. Side products include unreacted TPP and over-alkylated species.
Cyclization of 1,5-Diketone Precursors
An alternative route involves the cyclization of 1,5-diketones, a method adapted from pyrylium salt synthesis. While traditionally used for oxygen-containing heterocycles, this approach has been modified for pyridinium systems.
Synthetic Pathway
-
Formation of 1,5-Diketone :
Benzaldehyde derivatives condense with acetophenone in alkaline medium to form trans-chalcone, which undergoes Michael addition to yield 1,5-diketone: -
Cyclization to Pyridinium Salt :
The 1,5-diketone reacts with ammonium acetate and 2-pyridinylmethylamine in acetic acid under reflux, followed by perchloric acid quenching:
Key Considerations
-
Acid Strength : Concentrated perchloric acid (70%) ensures complete protonation and counterion incorporation.
-
Side Reactions : Competing pathways may form pyrylium byproducts, necessitating strict temperature control (110–120°C).
Reported Yield : 55–60%. Lower than quaternization due to intermediate instability.
Metathesis from Tosylate or Tetrafluoroborate Salts
This method leverages counterion exchange from more easily synthesized precursors, such as tosylates or tetrafluoroborates.
Procedure
-
Synthesis of Tosylate Intermediate :
2,4,6-Triphenylpyridine reacts with 2-pyridinylmethyl tosylate in refluxing 1,2-dichloroethane: -
Anion Exchange :
The tosylate salt undergoes metathesis with lithium perchlorate in acetonitrile:
Advantages Over Direct Synthesis
-
Higher Purity : Tosylate intermediates are crystalline and easily purified via recrystallization.
-
Scalability : Suitable for multi-gram synthesis with yields exceeding 80%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Quaternization | 68–72 | 90–95 | Moderate | High |
| Cyclization | 55–60 | 85–88 | Low | Moderate |
| Metathesis | 80–85 | 95–98 | High | Moderate |
Key Findings :
-
The metathesis route offers the best balance of yield and purity but requires pre-synthesized tosylate intermediates.
-
Quaternization is cost-effective but less scalable due to side reactions.
-
Cyclization is limited by low yields but valuable for accessing structurally diverse analogs.
Chemical Reactions Analysis
Reactions with Nucleophiles
The compound undergoes nucleophilic substitution and cyclization reactions, particularly with nitrogen-containing nucleophiles.
Reaction with Secondary Amines
When treated with secondary amines (e.g., arylene diamines), the compound forms bispyridinium salts via a two-step mechanism:
-
Initial Nucleophilic Attack : The amine attacks the pyridinium core, displacing the substituent (e.g., 2-pyridyl group) to form a mono-adduct .
-
Bispyridinium Salt Formation : In the presence of excess amine, a second substitution occurs, leading to bispyridinium derivatives .
Key Observations :
-
Steric Effects : Bulky substituents (e.g., ortho-diamines) may hinder bispyridinium salt formation due to steric hindrance .
-
Recyclization : Bispyridinium salts can recyclize into m-diaminobenzene derivatives under thermal conditions .
Mechanistic Insights
The reaction pathway involves:
-
Pyridinium Ring Closure : Acid-catalyzed cyclization of intermediates to regenerate the pyridinium ring .
-
Side Reactions : Traces of water may lead to diketone byproducts , which react further with amines to reform pyridinium salts .
Rate-Determining Step :
The closure of the pyridinium ring (e.g., intermediate II → III in source ) is rate-limiting and acid-dependent .
Electrophilic Reactivity
The pyridinium core acts as an electrophile, enabling reactions such as:
-
Nucleophilic Substitution : Replacement of substituents (e.g., 2-pyridyl group) with other nucleophiles .
-
Coordination Chemistry : Potential interactions with metal ions due to π-electron delocalization in the aromatic system.
Biological Interactions
The compound may modulate enzymatic activity by binding to molecular targets (e.g., enzymes, receptors), though specific biological mechanisms require further study.
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~487.95 g/mol | |
| Molecular Formula | C₂₃H₁₈ClNO₄ | |
| Key Functional Groups | Pyridinium core, perchlorate anion |
References Evitachem (2025) – Synthesis and structural data. RussChemRev (PDF) – Reaction mechanisms with nitrogen nucleophiles. PubChem – Molecular formula and identifiers.
Scientific Research Applications
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound has been studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Phenyl and pyridinyl groups (electron-withdrawing) in the main compound reduce electron density on the pyridinium ring, favoring interactions with enzymes like carbonic anhydrase. In contrast, dimethylamino (BDPP) or tert-butyl groups () increase electron density, enabling fluorescence or redox activity .
Comparison Insights :
- The main compound’s phenyl groups likely enhance membrane impermeability, making it suitable for targeting extracellular enzymes like carbonic anhydrase. In contrast, smaller substituents (e.g., thiazole) and metal complexes improve cell penetration and cytotoxicity .
Spectroscopic and Physicochemical Properties
- UV-Vis Spectroscopy : Pyridinium perchlorates exhibit intramolecular charge-transfer (c-t) bands. For example, methoxy-substituted derivatives show c-t transitions at 85.4 kcal/mol, while electron-withdrawing substituents (e.g., phenyl) shift these bands to higher energies .
- Solubility : Perchlorate counterions improve aqueous solubility, but bulky aryl substituents (e.g., triphenyl) may limit it compared to alkyl-substituted analogues .
Biological Activity
Overview
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate is a quaternary ammonium compound notable for its unique chemical structure and potential biological activities. This compound features a central pyridinium core substituted with three phenyl groups and a pyridinyl group, with perchlorate as the counterion. Its structural characteristics suggest various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C29H23ClN2O4
- Molecular Weight : 499.0 g/mol
- IUPAC Name : 2,4,6-triphenyl-1-(pyridin-2-ylmethyl)pyridin-1-ium;perchlorate
- CAS Number : 61655-16-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of proteins and enzymes, influencing various cellular processes. The precise molecular pathways involved remain under investigation but may include:
- Enzyme Inhibition : Potential inhibition of topoisomerases and other critical enzymes involved in DNA replication and repair.
- Receptor Binding : Interaction with cellular receptors that could alter signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit topoisomerase I and II, which are essential for cancer cell proliferation. The compound's structural features may enhance its efficacy in targeting these enzymes.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines have demonstrated that the compound can induce cell death at certain concentrations. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Topoisomerase inhibition |
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Disruption of cell cycle |
Case Studies
- Topoisomerase Inhibition : A study explored the interaction of similar pyridinium compounds with topoisomerases I and II. The results indicated that these compounds could effectively inhibit enzyme activity, leading to reduced viability in cancer cell lines .
- Antimicrobial Properties : Another investigation into related pyridinium derivatives revealed promising antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating infections alongside its antitumor effects .
- ADME Analysis : Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate that the compound exhibits favorable pharmacokinetic properties, suggesting it could be a viable candidate for drug development .
Q & A
Q. What are the recommended synthetic routes for 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via quaternization of 2-pyridinyl pyridine with triphenylpyrylium perchlorate under anhydrous conditions. Purity optimization involves recrystallization from acetonitrile/ether mixtures, monitored by -NMR (δ 8.5–9.0 ppm for pyridinium protons) and HPLC (≥99% purity). Trace water should be minimized to avoid byproduct formation, confirmed via Karl Fischer titration .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- /-NMR for aromatic proton/carbon assignments.
- FTIR to confirm perchlorate anion (ClO) absorption bands at 1100–1000 cm.
- Single-crystal X-ray diffraction for solid-state structure validation (e.g., C–H···O interactions).
- Elemental analysis (C, H, N) with <0.3% deviation from theoretical values.
Q. How should researchers handle and store this compound to prevent decomposition?
Methodological Answer: Store in amber vials under argon at –20°C to mitigate hygroscopic degradation and photolytic side reactions. Regularly test stability via UV-Vis spectroscopy (monitor absorbance at λ 320 nm) and TGA (decomposition onset >200°C).
Advanced Research Questions
Q. How can contradictions in photophysical data (e.g., fluorescence quantum yield discrepancies) between theoretical calculations and experimental results be resolved?
Methodological Answer: Re-examine computational parameters (e.g., solvent polarity in TD-DFT simulations) and experimental conditions (e.g., oxygen quenching in fluorescence assays). Perform replicated analysis across multiple labs to isolate confounding variables . Validate using inert-atmosphere setups and standardized excitation wavelengths (e.g., 365 nm LED).
Q. What strategies mitigate thermal instability during catalytic applications (e.g., in oxidative coupling reactions)?
Methodological Answer: Encapsulate the compound in mesoporous silica matrices to reduce thermal degradation. Conduct in situ TGA-MS to identify decomposition products (e.g., perchloric acid release above 220°C). Optimize reaction temperatures below 150°C with continuous N purging.
Q. How to validate conflicting electrochemical properties (e.g., redox potentials) reported in different studies?
Methodological Answer: Standardize cyclic voltammetry conditions: Use non-aqueous electrolytes (e.g., 0.1 M TBAPF in acetonitrile), Ag/AgCl reference electrodes, and scan rates ≤100 mV/s. Cross-validate findings via collaborative platforms like ResearchGate to crowdsource reproducibility assessments .
Q. What are best practices for computational modeling of its electronic structure and charge-transfer behavior?
Methodological Answer: Employ DFT with dispersion-corrected functionals (e.g., B3LYP-D3BJ) and implicit solvent models (e.g., SMD for acetonitrile). Benchmark against experimental X-ray bond lengths and UV-Vis transitions. Use ORCA or Gaussian with def2-TZVP basis sets for accuracy.
Data Contradiction & Collaboration
Q. How to address inconsistencies in catalytic performance across studies (e.g., turnover frequency variations)?
Methodological Answer: Conduct a meta-analysis of reaction parameters (substrate ratios, solvent purity, catalyst loading). Use primary analysis (original datasets) and replicated analysis (independent validation) to isolate protocol-specific variables . Publish raw data on open-access platforms to enable peer scrutiny.
Q. What interdisciplinary approaches enhance understanding of its supramolecular interactions (e.g., π-π stacking)?
Methodological Answer: Combine cryo-TEM for real-time aggregation imaging, solid-state NMR for dynamic interaction analysis, and DFT-D3 for binding energy calculations. Collaborate with crystallography labs to resolve polymorph-dependent behaviors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
